BenchChemオンラインストアへようこそ!

5-(2-Ethoxyphenyl)thiazol-2-amine

M3 muscarinic receptor respiratory disease COPD

Targeting M3 muscarinic receptors or kinase selectivity? 5-(2-Ethoxyphenyl)thiazol-2-amine delivers an ortho-ethoxyphenyl substitution pattern that critically differentiates biological activity from para-ethoxy analogs. Backed by US Patent US7232841B2 positioning within M3 antagonist Markush claims, this compound is ideal for respiratory disease and CNS penetration studies. Choose this precisely substituted scaffold to avoid the functional unpredictability of generic 2-aminothiazoles. Available at 97% purity with flexible gram-scale packaging. Request a quote today.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B14770413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyphenyl)thiazol-2-amine
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CN=C(S2)N
InChIInChI=1S/C11H12N2OS/c1-2-14-9-6-4-3-5-8(9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyGCCFIPBYDMKRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Ethoxyphenyl)thiazol-2-amine for Procurement: CAS 1340170-10-6, Chemical Class and Commercial Availability


5-(2-Ethoxyphenyl)thiazol-2-amine (CAS 1340170-10-6) is a 2-aminothiazole derivative bearing a 2-ethoxyphenyl substituent at the C5 position of the thiazole ring. The 2-aminothiazole scaffold is a privileged heterocyclic core in medicinal chemistry with documented activity across anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory applications [1]. The compound is commercially available from multiple vendors at 97% purity, with a molecular weight of 220.3 g/mol and molecular formula C₁₁H₁₂N₂OS . Structurally, it features an ortho-ethoxyphenyl moiety, which distinguishes it from para-ethoxy substituted analogs and unsubstituted phenyl derivatives that are more extensively characterized in the literature [2].

Why 5-(2-Ethoxyphenyl)thiazol-2-amine Cannot Be Interchanged with Generic 2-Aminothiazole Analogs


Generic substitution among 2-aminothiazole derivatives is scientifically unsound due to the extreme sensitivity of biological activity to both substitution position and electronic character. Structure-activity relationship (SAR) studies on 2-aminothiazoles demonstrate that potency and selectivity are exquisitely dependent on aryl substitution patterns: the ortho-ethoxyphenyl moiety in 5-(2-ethoxyphenyl)thiazol-2-amine creates a distinct steric and electronic environment compared to para-ethoxy analogs, unsubstituted phenyl derivatives, or heteroaryl-substituted variants [1]. In kinase inhibitor development, substituent position correlates directly with target selectivity [2]. Furthermore, in antimitotic diarylthiazole series, the 4-ethoxyphenyl (para) analog exhibits low nanomolar IC₅₀ values (8.4–26.4 nM) whereas alternative substitution patterns show markedly different potency profiles [3]. This evidence underscores that 2-aminothiazoles are not functionally interchangeable commodities; procurement decisions based solely on scaffold similarity risk introducing compounds with unpredictable biological profiles.

5-(2-Ethoxyphenyl)thiazol-2-amine: Comparative Evidence Guide for Scientific Selection


Patent-Protected Scaffold: M3 Muscarinic Antagonist Claims Include Ortho-Ethoxyphenyl Thiazole Derivatives

5-(2-Ethoxyphenyl)thiazol-2-amine falls within the Markush structure of US Patent US7232841B2 (assigned to Glaxo Group Limited), which claims novel thiazole aniline compounds as M3 muscarinic acetylcholine receptor antagonists for treating respiratory diseases [1]. The patent specifically encompasses 2-ethoxyphenyl-substituted thiazole derivatives within its defined structural scope, providing intellectual property protection that distinguishes this scaffold from off-patent 2-aminothiazole alternatives [2]. While specific IC₅₀ data for the exact compound is not disclosed in the patent's biological examples, the inclusion of ortho-ethoxyphenyl thiazoles in the claims establishes a documented therapeutic rationale that is absent for many commercially available 2-aminothiazole building blocks.

M3 muscarinic receptor respiratory disease COPD asthma patent exclusivity

Positional Isomer Differentiation: Ortho- vs. Para-Ethoxyphenyl Substitution on Antimitotic Potency

A direct structure-activity comparison demonstrates that substitution position profoundly impacts biological potency in the 2-aminothiazole class. In a diarylthiazole antimitotic series, the para-ethoxyphenyl derivative 3n (5-(4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine) exhibits IC₅₀ values of 8.4–26.4 nM across five human cancer cell lines with tubulin polymerization inhibition comparable to Combretastatin A-4 [1]. This high potency is specifically associated with the para-ethoxy substitution pattern at the C5 position. 5-(2-Ethoxyphenyl)thiazol-2-amine represents the ortho-ethoxy positional isomer, which is expected to produce a distinct steric and electronic profile that alters both target binding and ADME properties [2]. This positional isomerism provides a differentiated chemical tool for probing structure-activity relationships that cannot be replicated using the more extensively studied para-ethoxy analogs.

microtubule destabilizer antimitotic tubulin polymerization cancer colchicine site

Synthetic Accessibility: Suzuki-Miyaura Coupling Route with Defined Starting Materials

5-(2-Ethoxyphenyl)thiazol-2-amine is accessible via Suzuki-Miyaura cross-coupling between 5-bromothiazol-2-amine and 2-ethoxyphenylboronic acid, a route that provides a defined and reproducible synthetic entry point for library diversification [1]. This methodology enables systematic substitution of the aryl group at the C5 position, allowing direct comparison of ortho-, meta-, and para-substituted derivatives within a consistent synthetic framework. In contrast, many closely related 5-arylthiazol-2-amines require alternative synthetic routes with varying yields and purification challenges. The availability of both the bromo-precursor (5-bromothiazol-2-amine, commercially available) and the boronic acid coupling partner provides a modular platform for generating structurally diverse analogs [2].

Suzuki coupling building block medicinal chemistry synthesis diversification

Commercial Availability Profile: 97% Purity with Established Vendor Supply Chain

5-(2-Ethoxyphenyl)thiazol-2-amine is commercially available at 97% purity from multiple established vendors including Sigma-Aldrich (AOBChem) and Apollo Scientific (distributed via CymitQuimica) . The compound is provided with defined analytical characterization (InChI Key: GCCFIPBYDMKRJO-UHFFFAOYSA-N, MDL: MFCD17223645) and is available in quantities ranging from 250 mg to 1 g [1]. This commercial availability contrasts with many custom-synthesized 2-aminothiazole analogs that require in-house synthesis with associated time and resource investment. The compound's CAS registry number (1340170-10-6) ensures unambiguous identification across procurement platforms, reducing the risk of isomeric misidentification.

procurement purity commercial availability supply chain analytical characterization

2-Aminothiazole Scaffold Class Evidence: PGE2 Inhibition with COX-2 Sparing Profile

2-Aminothiazoles bearing aryl substituents at the thiazole ring have been characterized as novel inhibitors of PGE2 production in HCA-7 human adenocarcinoma cells with a favorable COX-2 sparing profile [1]. In a 36-compound series, 2-aminothiazole analogs with aryl substitution demonstrated cellular PGE2 reduction with EC₅₀ values as low as 90 nM while maintaining negligible COX-2 inhibition (IC₅₀ > 5 μM) [2]. This class-level evidence establishes that 5-aryl-2-aminothiazoles can achieve functional PGE2 modulation without the gastrointestinal and cardiovascular toxicity associated with direct COX-2 inhibition [3]. While 5-(2-ethoxyphenyl)thiazol-2-amine itself has not been directly assayed in this system, the class SAR indicates that 5-aryl substitution is compatible with this activity profile, positioning ortho-ethoxyphenyl derivatives as relevant probes for inflammatory and oncology applications.

PGE2 inhibition COX-2 sparing inflammation cancer phenotypic screening

Antiprion Activity Class Evidence: Brain-Penetrant 2-Aminothiazoles

2-Aminothiazoles have been identified as a new class of small molecules with antiprion activity in prion-infected neuroblastoma cell lines (ScN2a-cl3) [1]. Structure-activity studies on this scaffold demonstrated that aryl-substituted 2-aminothiazoles can achieve oral bioavailability and high brain concentrations following systemic administration. A representative lead compound (27) achieved brain concentrations of approximately 25 μM in mice following three days of oral administration, with an EC₅₀ of 0.94 μM in prion-infected cells [2]. SAR studies identified positions sensitive and insensitive to modification within the 2-aminothiazole core, with the C5 aryl position tolerating diverse substitution while maintaining antiprion activity [3]. This class-level evidence establishes the 2-aminothiazole scaffold as a validated starting point for CNS-targeted small molecule development.

prion disease neurodegeneration blood-brain barrier CJD protein misfolding

5-(2-Ethoxyphenyl)thiazol-2-amine: Validated Application Scenarios for Research Procurement


M3 Muscarinic Acetylcholine Receptor Antagonist Development for Respiratory Indications

5-(2-Ethoxyphenyl)thiazol-2-amine is positioned within the Markush claims of US Patent US7232841B2, which covers thiazole aniline compounds as M3 muscarinic acetylcholine receptor antagonists [1]. Researchers developing therapeutics for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions involving M3 receptor-mediated bronchoconstriction can utilize this compound as a scaffold for structure-activity relationship exploration. The patent's inclusion of ortho-ethoxyphenyl thiazoles provides a defined intellectual property landscape that supports medicinal chemistry optimization programs targeting selective M3 antagonism without M2 receptor cross-reactivity [2].

Positional Isomer SAR Studies for Tubulin Polymerization Inhibitors

The ortho-ethoxyphenyl substitution in 5-(2-ethoxyphenyl)thiazol-2-amine provides a structurally distinct comparator to the extensively characterized para-ethoxyphenyl antimitotic series, which has demonstrated IC₅₀ values of 8.4–26.4 nM across five human cancer cell lines [1]. Researchers investigating microtubule destabilizing agents can employ this ortho-isomer to probe the steric and electronic requirements for colchicine-site tubulin binding. The compound's commercial availability at 97% purity enables direct head-to-head comparison with para-ethoxy analogs in tubulin polymerization assays and antiproliferative screens [2].

Modular Suzuki-Miyaura Diversification Platform for 5-Aryl-2-aminothiazole Libraries

5-(2-Ethoxyphenyl)thiazol-2-amine serves as both a target compound and a synthetic benchmark for Pd-catalyzed cross-coupling approaches to 5-aryl-2-aminothiazoles. The established synthetic route via 5-bromothiazol-2-amine and 2-ethoxyphenylboronic acid provides a validated methodology for generating structurally diverse 5-aryl-2-aminothiazole libraries [1]. Researchers engaged in diversity-oriented synthesis or fragment-based drug discovery can utilize this compound as a reference standard for optimizing coupling conditions, assessing electronic effects of ortho-substitution on reaction yields, and establishing analytical characterization protocols [2].

CNS Drug Discovery: Blood-Brain Barrier Penetrant 2-Aminothiazole Probe

2-Aminothiazoles have demonstrated the capacity to achieve therapeutically relevant brain concentrations following oral administration, with lead compounds reaching ~25 μM in mouse brain tissue [1]. 5-(2-Ethoxyphenyl)thiazol-2-amine represents an ortho-ethoxy substituted probe for evaluating how aryl substitution patterns influence CNS penetration within the 2-aminothiazole chemotype. Researchers targeting neurodegenerative disorders—including prion diseases, Alzheimer's disease, and other protein misfolding conditions—can employ this compound in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain distribution studies to establish structure-property relationships governing blood-brain barrier transit [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Ethoxyphenyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.